Alisol A
Description
Properties
IUPAC Name |
(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O5/c1-17(15-21(32)25(34)27(4,5)35)18-9-13-29(7)19(18)16-20(31)24-28(6)12-11-23(33)26(2,3)22(28)10-14-30(24,29)8/h17,20-22,24-25,31-32,34-35H,9-16H2,1-8H3/t17-,20+,21+,22+,24+,25-,28+,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOSJVWYGXOFRP-UNPOXIGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(C(C)(C)O)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]([C@H](C(C)(C)O)O)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941738 | |
| Record name | 11,23,24,25-Tetrahydroxydammar-13(17)-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19885-10-0 | |
| Record name | Alisol A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19885-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alisol A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019885100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11,23,24,25-Tetrahydroxydammar-13(17)-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Alisol A typically involves extraction from the rhizomes of Alisma orientale. The process begins with the drying and pulverization of the rhizomes, followed by extraction using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The rhizomes are harvested, dried, and ground into a fine powder. The powder is then extracted using solvents in large extraction tanks. The crude extract is purified using column chromatography, and the final product is obtained through crystallization .
Chemical Reactions Analysis
Types of Reactions
Alisol A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as this compound 24-acetate and Alisol B 23-acetate. These derivatives exhibit different pharmacological properties and are studied for their potential therapeutic applications .
Scientific Research Applications
Cardiovascular Applications
Atherosclerosis Management
Recent studies have demonstrated that Alisol A plays a protective role against atherosclerosis. In an experiment involving ApoE-/- mice fed a high-fat diet, this compound was administered at a dosage of 150 mg/kg/day. The results indicated a significant reduction in the area of atherosclerotic plaques compared to control groups. The compound also exhibited protective effects on human aortic endothelial cells, inhibiting proliferation and promoting nitric oxide secretion, which is crucial for vascular health .
Mechanisms of Action
- Transcriptomics : Analysis revealed 4,086 differentially expressed genes after treatment with this compound, with notable suppression of inflammatory genes involved in the TNF signaling pathway.
- Molecular Docking : this compound showed low binding energy with TNF targets, suggesting potential therapeutic pathways for cardiovascular diseases .
Cancer Treatment
Colorectal Cancer
this compound has been shown to inhibit the progression of colorectal cancer by targeting the PI3K/Akt signaling pathway. In vitro studies indicated that treatment with this compound led to:
- Induction of apoptosis and pyroptosis in colorectal cancer cell lines (HCT-116 and HT-29).
- Suppression of cancer cell migration and increased sensitivity to cisplatin chemotherapy .
Nasopharyngeal Carcinoma
In another study focusing on nasopharyngeal carcinoma cells, this compound inhibited cell viability and proliferation while promoting apoptosis. Molecular docking simulations confirmed its interaction with YAP protein, further elucidating its anti-cancer mechanisms .
Neuroprotection
Cerebral Ischemia
this compound has demonstrated neuroprotective effects in models of cerebral ischemia. Treatment improved neurological deficits and cognitive functions in mice subjected to ischemic conditions. Key findings include:
- Reduction of inflammatory markers (IL-6 and IL-1β) associated with astrocyte and microglial activation.
- Enhancement of neuronal survival through modulation of the Bax/Bcl-2 ratio and upregulation of tight junction proteins in brain microvascular endothelial cells .
Metabolic Disorders
Obesity and Insulin Resistance
Research indicates that this compound can alleviate high-fat diet-induced obesity by improving lipid metabolism and reducing insulin resistance. In mouse models, it effectively decreased lipid levels and hepatic steatosis while enhancing liver function .
Summary Table of Applications
| Application Area | Key Findings | Mechanisms Involved |
|---|---|---|
| Cardiovascular Health | Inhibits atherosclerotic plaque formation; protects endothelial cells | Modulates TNF signaling; alters gene expression |
| Cancer Treatment | Induces apoptosis in colorectal cancer; enhances sensitivity to chemotherapy | Targets PI3K/Akt pathway; interacts with YAP protein |
| Neuroprotection | Improves outcomes in cerebral ischemia; reduces inflammation | Modulates AKT/GSK3β pathway; protects endothelial integrity |
| Metabolic Disorders | Reduces obesity-related complications; improves glucose metabolism | Enhances lipid metabolism; reduces insulin resistance |
Biological Activity
Alisol A, a protostane triterpene derived from Alisma orientale, has garnered attention for its diverse biological activities, particularly in the fields of oncology and ophthalmology. This article explores the pharmacological properties of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of this compound
- Chemical Structure : this compound is characterized by its unique triterpenoid structure, which contributes to its biological activity.
- Source : Extracted from the rhizome of Alisma orientale, a plant used in traditional Chinese medicine.
Anticancer Properties
This compound has demonstrated significant anticancer effects, particularly against breast cancer cells. Research indicates that it induces autophagy-dependent apoptosis in human triple-negative breast cancer (TNBC) cells (MDA-MB-231) through the generation of reactive oxygen species (ROS) and DNA damage.
Key Findings :
- Cell Proliferation Inhibition : this compound treatment (10-20 µM) resulted in a dose-dependent decrease in cell viability in MDA-MB-231 cells .
- Mechanisms of Action :
Table 1: Effects of this compound on MDA-MB-231 Cells
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) | ROS Level (Relative Fluorescence Units) |
|---|---|---|---|
| 0 | 100 | 5 | 100 |
| 5 | 85 | 10 | 120 |
| 10 | 70 | 25 | 150 |
| 20 | 50 | 45 | 200 |
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties by modulating cytokine production. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in activated macrophages.
Key Findings :
- Mechanism : Inhibition occurs via the MAPK/STAT3/NFκB signaling pathways, which are crucial in inflammatory responses .
- Potential Applications : These properties suggest a role for this compound in treating inflammatory diseases and conditions associated with chronic inflammation.
Ophthalmological Applications
Recent studies have highlighted the potential of this compound in treating macular edema (ME). The compound has been identified as a key active ingredient in Alisma orientale that can cross the blood-eye barrier.
Key Findings :
- Mechanism of Action : this compound mitigates ME primarily by regulating PI3K-AKT and MAPK pathways, with a focus on TNF-α inhibition .
- Experimental Validation : In vivo experiments using zebrafish models confirmed the efficacy of this compound in reducing ocular edema and angiogenesis .
Case Studies
- Breast Cancer Study : In a controlled laboratory setting, MDA-MB-231 cells treated with this compound exhibited significant reductions in proliferation and increased apoptosis rates compared to untreated controls. The study utilized flow cytometry for cell cycle analysis and ROS measurement to confirm these effects .
- Macular Edema Treatment : Research involving zebrafish models demonstrated that administration of this compound led to reduced retinal edema and inflammation markers, supporting its therapeutic potential for eye disorders .
Comparison with Similar Compounds
Structural and Stability Differences
Key Observations :
- Acetylated derivatives (e.g., 24-acetate, 23-acetate) exhibit lower stability than this compound, often converting to this compound under physiological conditions .
- Positional isomerism (e.g., C23 vs. C24 acetylation) impacts solubility and metabolic pathways .
Pharmacological Activities
Key Observations :
- Anti-Cancer Mechanisms : this compound targets epigenetic regulators (DNMT1) and metabolic pathways , while Alisol F 24-acetate enhances chemosensitivity by inhibiting P-gp efflux .
- Metabolic Effects : this compound and its 24-acetate derivative improve lipid metabolism but through distinct pathways (ABCA1/ABCG1 vs. AMPK) .
- Toxicity: Acetylated derivatives (e.g., 24-acetate, 23-acetate) induce nephrotoxicity via autophagy, unlike non-acetylated this compound .
Metabolism and Bioavailability
- This compound 24-acetate : Rapidly deacetylated to this compound in the liver and gut microbiota, contributing to systemic effects .
- Alisol B 23-acetate : Converts to this compound under simulated gastric conditions, suggesting this compound may be the active metabolite .
- Alisol F 24-acetate : Stable in intestinal conditions, enabling direct P-gp inhibition in the gut .
Clinical Implications
Q & A
Q. Methodological Focus
- Probit regression : Calculates IC50 values (e.g., 8.112 µM in MDA-MB-231 cells) .
- ANOVA with Tukey’s post-hoc test : Validates significance in multi-group comparisons (p<0.05 threshold) .
- DAS 2.1.1 software : Analyzes pharmacokinetic parameters (AUC, Cmax) in tissue distribution studies .
How is this compound's autophagy-inducing activity validated experimentally?
Advanced Research Question
Autophagy markers are assessed via:
- LC3-II immunofluorescence : Nearly 100% LC3-II positivity in MDA-MB-231 cells at 20 µM .
- Western blotting : 3-fold LC3-II upregulation correlates with autophagosome formation .
- Inhibitor studies : Co-treatment with autophagy blockers (e.g., chloroquine) confirms mechanistic specificity .
What preclinical models are used to validate this compound's anti-obesity effects?
Advanced Research Question
- High-fat diet (HFD) murine models : this compound reduces body weight gain and hepatic TG via AMPK/ACC/SREBP-1c .
- Molecular docking : Predicts this compound binding to AMPK’s catalytic domain, guiding target validation .
- Primary hepatocyte assays : CD36 knockdown reverses lipid-lowering effects, confirming pathway specificity .
How do researchers ensure reproducibility in this compound studies across labs?
Q. Methodological Focus
- Standardized purification : this compound is isolated via silica gel/RP-C18 chromatography, validated by NMR/MS .
- Cell line authentication : Use ATCC-validated lines (e.g., HCT-116, MDA-MB-231) with mycoplasma testing .
- Dose consistency : Adhere to published ranges (e.g., 5–40 µM in vitro; 10 mg/kg in vivo) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
